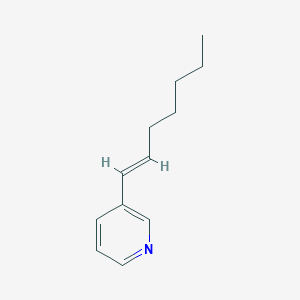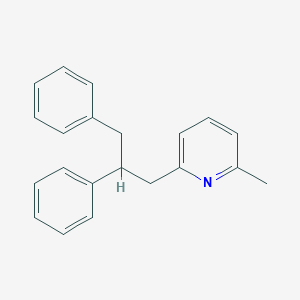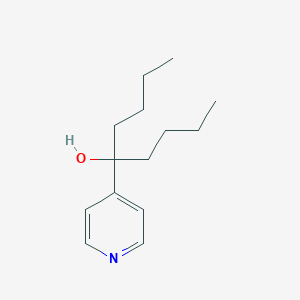![molecular formula C14H21NO2 B289890 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMDD belongs to the class of compounds known as piperidinediones, and its molecular formula is C13H19NO2.
Mecanismo De Acción
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the activation of antioxidant enzymes. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to regulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it safe for use in animal studies. However, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has a limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione. One area of interest is the development of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione-based therapies for the treatment of neurodegenerative diseases and cancer. Researchers are also exploring the potential of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione as a tool for studying the mechanisms of inflammation and oxidative stress. Finally, there is a need for further studies to determine the optimal dosage and administration of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione for therapeutic purposes.
Conclusion:
In conclusion, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. While further research is needed to fully understand its mechanisms of action and therapeutic potential, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione represents a promising avenue for the development of new therapies.
Métodos De Síntesis
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with methylamine to form the corresponding amide. This amide is then treated with sodium hydride and 1,3-dibromopropane to yield the desired piperidine intermediate. Finally, this intermediate is oxidized using potassium permanganate to produce 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione.
Aplicaciones Científicas De Investigación
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-[(3,4-dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-12(8-11(10)2)9-15-13(16)4-3-5-14(15)17/h12H,3-9H2,1-2H3 |
Clave InChI |
XSGQAQRVBFMIJT-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
SMILES canónico |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



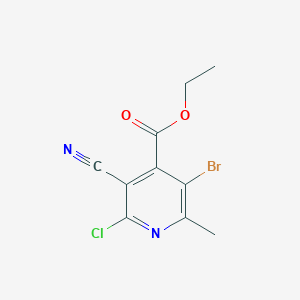
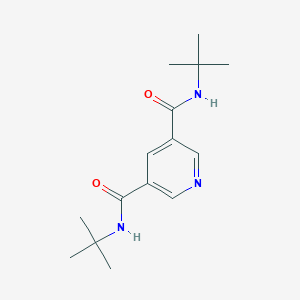
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
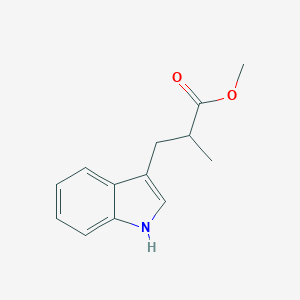
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
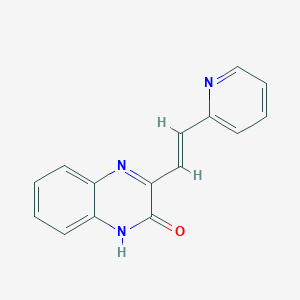
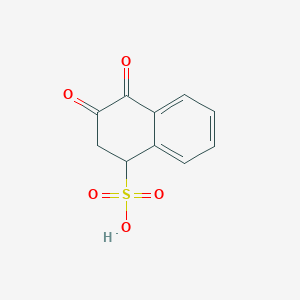
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
